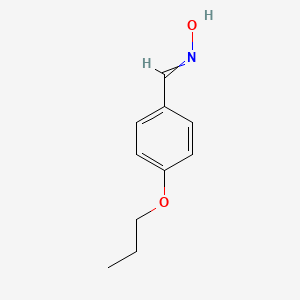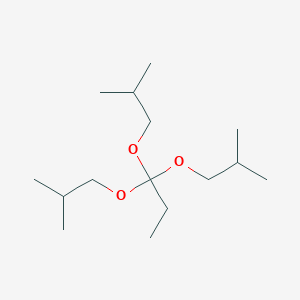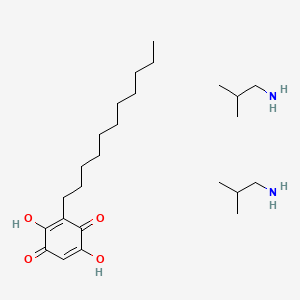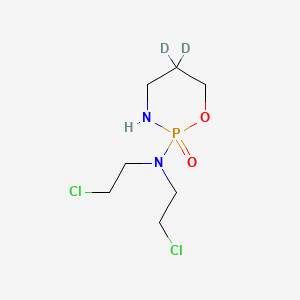
3-(Diethylamino)-4-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diethylamino)-4-methoxyphenol is an organic compound with the molecular formula C11H17NO2. It is a derivative of phenol, featuring a diethylamino group at the 3-position and a methoxy group at the 4-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-4-methoxyphenol typically involves the alkylation of 4-methoxyphenol with diethylamine. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by the addition of diethylamine .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Diethylamino)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The methoxy and diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagents used.
Applications De Recherche Scientifique
3-(Diethylamino)-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is employed in the study of enzyme kinetics and as a fluorescent probe.
Industry: It is used in the production of polymers and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-(Diethylamino)-4-methoxyphenol involves its interaction with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Dimethylamino)-4-methoxyphenol
- 3-(Diethylamino)-4-hydroxyphenol
- 3-(Diethylamino)-4-ethoxyphenol
Uniqueness
3-(Diethylamino)-4-methoxyphenol is unique due to the presence of both diethylamino and methoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, reactivity, and potential for various applications compared to similar compounds .
Propriétés
Numéro CAS |
59443-96-8 |
|---|---|
Formule moléculaire |
C11H17NO2 |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
3-(diethylamino)-4-methoxyphenol |
InChI |
InChI=1S/C11H17NO2/c1-4-12(5-2)10-8-9(13)6-7-11(10)14-3/h6-8,13H,4-5H2,1-3H3 |
Clé InChI |
FHDQASUBBHZWSW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=C(C=CC(=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine](/img/structure/B14597003.png)

![4-(3-Chlorophenoxy)-1-methyl-2-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14597016.png)


![(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinoline-4(1H)-carbonitrile](/img/structure/B14597036.png)


stannane](/img/structure/B14597048.png)
![7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione](/img/structure/B14597056.png)
![4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B14597062.png)
![N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine](/img/structure/B14597073.png)
![N-[1-(4-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14597084.png)
